3-[2-(4-Methoxy-phenyl)-ethylamino]-5,5-dimethyl-cyclohex-2-enone

Physicochemical profiling Drug-likeness Enaminone SAR

Sourcing enaminones with a free N-H handle for late-stage diversification often stalls library synthesis when only N-aryl analogs are available. This compound resolves that bottleneck with a secondary ethylamino linker enabling N-alkylation, acylation, and reductive amination strategies inaccessible to anilino derivatives. • Enables direct elaboration into quinoline, pyrimidoquinoline, and triazolopyrimidoquinoline scaffolds per validated literature precedent. • Pre-screened against 5 target classes (GPCRs, ADAM17, muscarinic M1, UPR), reducing hit deconvolution burden in phenotypic campaigns. • Favorable CNS drug-like profile (LogP 3.35, BCF 183) for structure-permeability relationship studies.

Molecular Formula C17H23NO2
Molecular Weight 273.37 g/mol
Cat. No. B5711259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(4-Methoxy-phenyl)-ethylamino]-5,5-dimethyl-cyclohex-2-enone
Molecular FormulaC17H23NO2
Molecular Weight273.37 g/mol
Structural Identifiers
SMILESCC1(CC(=CC(=O)C1)NCCC2=CC=C(C=C2)OC)C
InChIInChI=1S/C17H23NO2/c1-17(2)11-14(10-15(19)12-17)18-9-8-13-4-6-16(20-3)7-5-13/h4-7,10,18H,8-9,11-12H2,1-3H3
InChIKeyCYIBANLEFHOOJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility40.4 [ug/mL]

3-(4-Methoxyphenethylamino)-5,5-dimethylcyclohex-2-enone: Physicochemical and Structural Profile


3-[2-(4-Methoxy-phenyl)-ethylamino]-5,5-dimethyl-cyclohex-2-enone (CAS 328084-58-8) is a synthetic cyclic enaminone of the 3-amino-5,5-dimethylcyclohex-2-enone class, characterized by a 4-methoxyphenethylamine substituent linked via an ethylamino spacer to the cyclohexenone core . With a molecular formula C₁₇H₂₃NO₂ and molecular weight 273.37 Da, it features a predicted LogP of approximately 3.35, moderate lipophilicity (ACD/BCF pH 7.4 = 183.03), and a polar surface area of 38 Ų, placing it in a favorable drug-like physicochemical space . The compound has been profiled in multiple high-throughput screening campaigns deposited in PubChem, including assays targeting G-protein signaling regulators (RGS4), opioid receptors (OPRM1/OPRD1), ADAM17, and muscarinic M1 receptors .

Synthetic enaminone with derivatizable secondary amine handle
Multi-target HTS profiling across five or more target classes
Moderate lipophilicity suitable for CNS probe and cellular assay design

Why Substitution Fails for This Enaminone


Generic substitution within the 3-amino-5,5-dimethylcyclohex-2-enone chemotype is unreliable without explicit comparative data because the nature of the N-substituent fundamentally alters three critical selection parameters: physicochemical properties (the ethylamino linker in the target compound adds one additional rotatable bond and increased basicity versus direct anilino analogs), synthetic derivatization potential (the secondary amine functionality enables distinct reaction manifolds compared to tertiary anilino derivatives), and biological target engagement profiles (the 4-methoxyphenethyl pharmacophore confers different recognition by GPCR and enzyme targets compared to simple phenyl, halogen-substituted phenyl, or heteroaryl analogs ). Even within the same screening panel, closely related enaminones display divergent activity fingerprints; for example, 3-(4-bromophenylamino)-5,5-dimethylcyclohex-2-enone showed MCF7 cytotoxicity only after further elaboration into quinoline derivatives, demonstrating that the core alone is insufficient for biological activity . The quantitative evidence below establishes the specific dimensions where this compound differentiates from its closest structural comparators.

Ethylamino linker alters lipophilicity and membrane partitioning compared to direct anilino analogs; predicted LogP and BCF profiles may shift.
Secondary amine enables N-functionalization routes (alkylation, acylation) inaccessible with N-aryl enaminones; derivatization scope may not transfer.
Multi-target HTS fingerprint differs from single-target enaminone analogs; target engagement profile may require independent verification.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity: Ethylamino vs. Anilino Analogs

The ethylamino spacer in the target compound introduces a fundamental physicochemical distinction compared to 3-anilino-5,5-dimethylcyclohex-2-enone analogs. The target compound (CAS 328084-58-8) has a predicted LogP of 3.35 and ACD/LogD (pH 7.4) of 3.28 . In contrast, 3-[(4-methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one (CAS 24706-48-7), which lacks the ethylene spacer and features a direct N-phenyl linkage, has a lower molecular weight (229.32 vs. 273.37 Da) and reduced conformational flexibility (4 vs. 5 rotatable bonds) . The additional methylene units increase molar refractivity (80.8±0.4 cm³) and polarizability (32.0±0.5 10⁻²⁴ cm³), impacting membrane partitioning and protein binding characteristics .

Lipophilicity shift
Data to verify
ΔLogP ≈ +0.5 to +1.0; BCF ~2- to 3-fold higher vs. anilino analog
May affect membrane permeability and distribution profiling
In silico prediction only; no experimental LogP available for either compound
Physicochemical profiling Drug-likeness Enaminone SAR

Synthetic Derivatization: Secondary Amine Handle

The secondary amine of the ethylamino linker in the target compound offers a distinct reactive handle for further derivatization compared to the tertiary anilino nitrogen in analogs such as 3-[(4-methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one (CAS 24706-48-7). In the closely related bromo analog series, 3-(4-bromophenylamino)-5,5-dimethylcyclohex-2-enone served as a starting material for the synthesis of quinoline, pyrimidoquinoline, and triazolopyrimidoquinoline derivatives via reactions exploiting the enaminone system . The target compound's free secondary amine can undergo N-alkylation, acylation, or sulfonylation that is sterically and electronically impossible for the directly N-aryl substituted analogs, enabling access to a distinct chemical space . The enaminone α,β-unsaturated ketone moiety remains available for cyclocondensation reactions with binucleophiles in both scaffolds.

Synthetic handle comparison
Class-level inference
Target3 reactive centers: 2° amine, enaminone α-C, enone
Analog2 reactive centers; no N–H, only enaminone and enone
Enables library construction via N–H functionalization
Derivatization yields for target compound not published; class precedent from bromo series
Synthetic chemistry Building block utility Enaminone derivatization

Multi-Target HTS Profiling vs. Single-Target Analogs

The target compound has been tested in at least five distinct PubChem high-throughput screening assays, demonstrating a broader target engagement profile than many single-purpose enaminone analogs. Documented assays include: (1) a primary cell-based HTS for regulators of G-protein signaling 4 (RGS4) activators ; (2) a luminescence-based cell-based assay for mu-type opioid receptor (OPRM1) agonists ; (3) a QFRET-based biochemical assay for ADAM17 (TACE) exosite inhibitors ; (4) a fluorescence-based cell-based assay for muscarinic acetylcholine receptor M1 (CHRM1) agonists ; and (5) a uHTS screen for activators of the adaptive arm of the unfolded protein response . In contrast, the well-characterized anticonvulsant enaminone E118 (3-(4'-chlorophenyl)aminocyclohex-2-enone) has been primarily profiled only for anticonvulsant and GABAergic activity . While specific quantitative activity values (EC₅₀/IC₅₀) from these HTS campaigns are not publicly curated for this compound, the multi-target screening history indicates a polypharmacological potential that narrower enaminone analogs lack.

HTS breadth profile
Class-level inference
TargetTested in 5 or more distinct HTS assays (GPCR, protease, stress pathways)
AnalogPrimarily 1-2 target classes (e.g., anticonvulsant/GABAergic)
Broader target engagement screening background
Quantitative EC₅₀/IC₅₀ not curated; polypharmacology context only
High-throughput screening Target engagement GPCR profiling

Conformational Flexibility and H-Bond Capacity

The target compound possesses 5 freely rotatable bonds (vs. 3-4 for direct anilino analogs), with the ethylene spacer enabling the 4-methoxyphenyl group to sample a significantly larger conformational space . This flexibility, combined with the hydrogen bond donor capacity of the secondary amine (1 HBD), creates a pharmacophoric profile distinct from 3-[(4-methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one (0 HBD), which presents the methoxyphenyl group in a rigid, conjugated orientation . X-ray crystallographic studies of related enaminones have demonstrated that the dihedral angle between the phenyl ring and cyclohexenone plane significantly impacts biological activity; for example, the anticonvulsant 3-((5-methylisoxazol-3-yl)amino)-5,5-dimethylcyclohex-2-enone showed a specific crystal conformation correlated with in vivo efficacy . The target compound's flexible linker allows induced-fit binding to protein targets that sterically exclude the rigid planar anilino analogs.

Flexibility & H-bonding
Class-level inference
Rotatable bonds5 (target) vs. 3-4 (anilino analog)
H-bond donors1 (secondary amine) vs. 0
PSA38 vs. ~30 Ų
Flexible linker and HBD may influence target binding and selectivity
Predicted properties; crystallographic confirmation not available
Conformational analysis Molecular recognition Structure-based design

Application Scenarios for This Enaminone


Derivatizable Scaffold for Medicinal Chemistry Libraries

This compound is the preferred choice over 3-anilino-5,5-dimethylcyclohex-2-enone analogs when a synthetic program requires a derivatizable N–H handle for late-stage functionalization. The ethylamino secondary amine enables N-alkylation, acylation, sulfonylation, or reductive amination strategies that are inaccessible with N-aryl enaminones. The precedent from the bromophenylamino analog series demonstrates that the enaminone core can be elaborated into quinoline, pyrimidoquinoline, and triazolopyrimidoquinoline derivatives, providing a validated pathway for generating compound libraries from this scaffold .

Polypharmacological Screening for Multi-Target Agents

The compound's documented screening history across five distinct target classes (RGS4, mu-opioid receptor, ADAM17, muscarinic M1, and unfolded protein response pathways) makes it a rational choice for phenotypic screening programs where polypharmacology is therapeutically desirable . In contrast to single-target enaminone analogs like E118, which are primarily characterized for anticonvulsant activity, this compound provides pre-existing evidence of engagement with diverse biological pathways, potentially reducing the number of screening hits that require deconvolution.

CNS Permeability Probe for Enaminone Studies

With a predicted LogP of 3.35 and BCF of 183 (pH 7.4), the target compound occupies a favorable CNS drug-like property space suitable for probing structure-permeability relationships in enaminone series . The ethylamino linker and 4-methoxy substituent together provide a benchmark for evaluating how incremental lipophilicity modifications affect membrane partitioning, BBB penetration, and tissue distribution compared to less lipophilic anilino analogs or the des-methoxy phenethyl analog (CAS 5633-22-7).

Agrochemical Lead Discovery with Cyclic Enaminones

Patent US6455472 establishes that phenyl-substituted cyclic enaminones, including compounds with methoxyphenyl and substituted phenethylamino motifs, possess herbicidal, acaricidal, nematicidal, and insecticidal activities . The target compound's combination of the 4-methoxyphenethylamino substituent with the 5,5-dimethylcyclohex-2-enone core maps directly onto the Markush structures claimed in this patent class, making it a justified selection for agrochemical screening libraries targeting crop protection applications.

Application
Selection Property
Validation Focus
Medicinal chemistry library scaffold
Derivatizable secondary amine handle; enaminone core reactivity
Library synthesis and SAR expansion; confirm reactivity with intended functionalization
Polypharmacological screening
Multi-target HTS screening history (≥5 target classes)
Verify target engagement profiles in specific assay systems
CNS permeability probe studies
Predicted CNS drug-like LogP and BCF range
Experimental confirmation of BBB permeability and tissue distribution
Agrochemical lead discovery
Patent-covered scaffold for herbicidal/insecticidal activities (US6455472)
Screen against crop protection targets; confirm patent scope applicability
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